![molecular formula C13H29NO2 B14324115 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- CAS No. 106720-37-0](/img/structure/B14324115.png)
1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- is an organic compound with the molecular formula C13H29NO2 It is a derivative of octanamine, featuring an additional ethoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- can be synthesized through a multi-step process involving the reaction of octanamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Octanamine: A simpler amine with similar alkyl chain length but lacking the ethoxyethoxy group.
N-Methyloctylamine: Contains a methyl group attached to the nitrogen, differing in its substitution pattern.
N,N-Dioctylmethylamine: Features two octyl groups attached to the nitrogen, providing different steric and electronic properties.
Uniqueness: 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- stands out due to its unique ethoxyethoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, reactivity, and potential for diverse applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
106720-37-0 |
|---|---|
Molekularformel |
C13H29NO2 |
Molekulargewicht |
231.37 g/mol |
IUPAC-Name |
N-[2-(2-methoxyethoxy)ethyl]octan-1-amine |
InChI |
InChI=1S/C13H29NO2/c1-3-4-5-6-7-8-9-14-10-11-16-13-12-15-2/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
JRMLFAIOOFGLSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


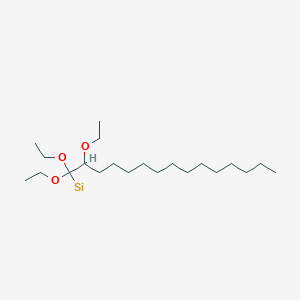
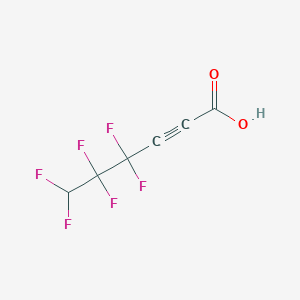
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
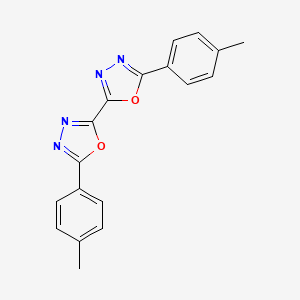
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
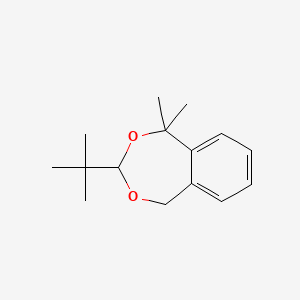

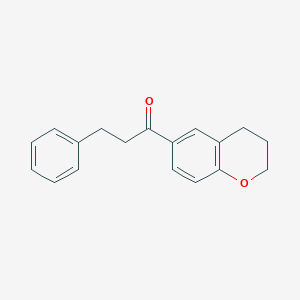
![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
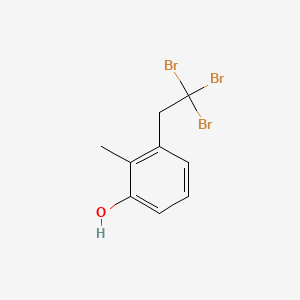
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
